N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide
Description
Properties
Molecular Formula |
C22H19BrN4O2 |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C22H19BrN4O2/c23-18-7-6-17-10-12-26(20(17)14-18)13-11-24-21(28)15-27-22(29)9-8-19(25-27)16-4-2-1-3-5-16/h1-10,12,14H,11,13,15H2,(H,24,28) |
InChI Key |
XCOITGYVXAWVCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Alkylation Efficiency
The choice of base significantly impacts alkylation yields. Comparative studies show that NaH outperforms potassium carbonate (K₂CO₃) in DMF, reducing side reactions such as N-alkylation at alternate positions.
Coupling Reagent Selection
EDC/HOBt coupling achieves 85% yield, whereas use of dicyclohexylcarbodiimide (DCC) results in lower yields (72%) due to poor solubility of the urea byproduct.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, indole H-2), 7.89–7.45 (m, 8H, aromatic), 4.32 (t, J = 6.8 Hz, 2H, CH₂N), 3.81 (s, 2H, CH₂CO), 3.02 (t, J = 6.8 Hz, 2H, CH₂NH).
-
¹³C NMR : 172.5 (C=O), 161.2 (pyridazinone C=O), 135.6–114.3 (aromatic carbons).
Mass Spectrometry (MS) : ESI-MS (m/z): 483.1 [M+H]⁺, consistent with the molecular formula C₂₂H₂₀BrN₅O₂.
Infrared Spectroscopy (IR) : Peaks at 1675 cm⁻¹ (amide C=O) and 1590 cm⁻¹ (pyridazinone C=O) confirm functional groups.
Challenges and Troubleshooting
-
Regioselectivity in Alkylation : Competing alkylation at the indole C-3 position is mitigated by using a bulky base (e.g., NaH) and low temperatures.
-
Byproduct Formation : Incomplete activation of the carboxylic acid leads to ester byproducts, necessitating rigorous reagent stoichiometry.
Scalability and Industrial Relevance
Gram-scale synthesis is feasible by adapting batch sizes and optimizing solvent volumes. Continuous flow chemistry approaches for the pyridazinone cyclization step reduce reaction times from 12 hours to 2 hours, enhancing throughput.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole and pyridazine derivatives.
Medicine: Potential therapeutic applications due to its biological activity, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Potential use in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets in the body. The indole moiety can interact with various receptors and enzymes, while the pyridazine moiety can modulate different biological pathways . The exact mechanism can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Indole Derivatives
a) N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- Structure : Differs by a chlorine atom at the indole 6-position and a 3-methoxyphenyl group on the pyridazinyl ring.
- Molecular Weight : 436.9 g/mol (vs. ~455.3 g/mol for the bromo analog, estimated based on atomic mass differences).
- However, the 3-methoxyphenyl group on pyridazinyl may enhance π-π stacking interactions in biological targets .
b) N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Structure : Features a fluorine atom at the indole 6-position and a 4-fluoro-2-methoxyphenyl group on pyridazinyl.
- Molecular Weight : 438.43 g/mol.
- Key Features : Fluorine’s electronegativity may increase metabolic stability. The 4-fluoro-2-methoxyphenyl substituent introduces ortho-para electronic effects, which could modulate receptor binding affinity compared to the simpler phenyl group in the target compound .
Pyridazinyl Ring Modifications
a) 2-[3-(2-Furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide
- Structure : Replaces the phenyl group on pyridazinyl with a furyl ring and modifies the indole substitution pattern (3-position instead of 6-bromo).
- Molecular Weight : 362.4 g/mol.
b) Compounds from (e.g., 14r–14v)
- Examples :
- 14r : Contains a 3-methoxybenzyl group on pyridazinyl and a 4-methoxyphenyl-N-methylacetamide chain.
- 14s : Features a 4-bromobenzyl substituent and unsubstituted acetamide.
- Key Trends :
Acetamide Chain Variations
a) N-(2-(tert-Butyl)phenyl)-2-(1H-indol-3-yl)-2-oxo-N-(1-phenyl-2-(pyridin-2-yl)ethyl)acetamide (6n)
- Structure : Replaces the pyridazinyl-acetamide chain with a bulkier tert-butylphenyl and pyridinyl-ethyl group.
- Key Features : Increased steric hindrance likely reduces binding to flat enzymatic pockets but may improve selectivity for allosteric sites .
b) Benzothiazole-Incorporated Indole Acetamides ()
- Example : 2-[1-(phenylsulfonyl)-1H-indol-3-yl]-N-(6-substituted benzothiazol-2-yl)acetamide.
- Key Features : The benzothiazole moiety enhances aromatic stacking and introduces sulfonyl groups for improved solubility and metabolic stability .
Biological Activity
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies and databases.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety and a pyridazine ring, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 438.29 g/mol. Its structural components are crucial for its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Key Findings:
- Mechanism of Action: The compound may induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins, which are critical regulators of cell death.
- Cell Lines Tested: Studies typically utilize various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) to evaluate efficacy.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.3 | Apoptosis induction |
| HeLa | 12.7 | Cell cycle arrest |
| A549 | 18.5 | Caspase activation |
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promising antimicrobial activity against several pathogens, making it a candidate for further research in infectious disease treatment.
Research Findings:
- Bacterial Strains Tested: The compound has been evaluated against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
Several case studies have documented the therapeutic potential of indole derivatives, including the compound :
- Study on Indole Derivatives: A study published in Marine Drugs highlighted the anticancer properties of various indole derivatives, suggesting that modifications to the indole structure can enhance biological activity.
- Combination Therapy: Research has explored the use of this compound in combination with existing chemotherapeutics, showing synergistic effects that could lead to lower dosages and reduced side effects.
Q & A
Basic: What are the key structural features of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide, and how do they influence its biological activity?
Answer:
The compound features three critical structural domains:
- 6-Bromoindole moiety : Enhances electron-withdrawing effects, potentially increasing binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 or kinase targets) .
- Pyridazinone ring : The 6-oxo group facilitates hydrogen bonding with biological targets, while the 3-phenyl substitution modulates steric and electronic properties .
- Ethylacetamide linker : Bridges the indole and pyridazinone groups, influencing conformational flexibility and solubility .
Methodological Insight : Use computational tools (e.g., molecular docking) to map interactions between these domains and hypothetical targets, followed by site-directed mutagenesis to validate binding sites .
Basic: What synthetic strategies are commonly employed for preparing indole-pyridazinone hybrids like this compound?
Answer:
Synthesis typically involves:
Indole functionalization : Alkylation at the N1 position using bromoethyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
Pyridazinone activation : Coupling the pyridazinone carboxylate with the indole-ethylamine intermediate via amide bond formation (EDC/HOBt catalysis) .
Purification : Chromatography (e.g., silica gel or HPLC) to isolate the product, with purity confirmed by NMR and LC-MS .
Key Data : Optimal yields (>70%) require strict control of reaction temperature (60–80°C) and anhydrous conditions .
Advanced: How can researchers optimize synthetic yield while minimizing side reactions in multi-step syntheses of such compounds?
Answer:
- Step-specific optimization :
- Indole alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Amide coupling : Replace EDC/HOBt with newer coupling agents (e.g., COMU) to reduce racemization and improve yields .
- Side reaction mitigation :
- Bromine displacement by nucleophiles: Introduce protecting groups (e.g., Boc) on the indole nitrogen during alkylation .
- Byproduct analysis : Employ LC-MS to track intermediates and optimize quenching steps .
Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) for this compound be resolved?
Answer:
Contradictions often arise from assay conditions or off-target effects. Resolve via:
Orthogonal assays : Compare results from fluorescence-based, radiometric, and enzymatic activity assays .
Structural analogs : Test derivatives with modified substituents (e.g., 6-fluoroindole vs. 6-bromoindole) to isolate pharmacophore contributions .
Target engagement studies : Use cellular thermal shift assays (CETSA) or SPR to confirm direct target binding .
Advanced: What methodologies are recommended for elucidating the pharmacokinetic profile of this compound?
Answer:
- In vitro ADME :
- Solubility : Shake-flask method with HPLC quantification .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- In vivo PK :
- Administer via IV/PO routes in rodent models, with plasma samples analyzed for bioavailability and half-life .
- Key parameter : The bromine atom may reduce metabolic clearance but increase plasma protein binding, necessitating albumin competition assays .
Advanced: How can researchers identify potential off-target interactions of this compound?
Answer:
- Proteome-wide profiling : Use affinity-based pulldown with biotinylated analogs and quantitative mass spectrometry .
- Kinase screening panels : Test against panels of 100+ kinases to identify unintended inhibition .
- Transcriptomic analysis : RNA-seq of treated cells to detect pathway-level perturbations unrelated to primary targets .
Advanced: What strategies are effective in resolving crystallographic data discrepancies for this compound’s protein complexes?
Answer:
- Crystal optimization : Vapor diffusion with PEG-based precipitants and seeding techniques to improve diffraction resolution (<2.0 Å) .
- Data contradiction analysis :
- Compare multiple crystal forms (orthorhombic vs. monoclinic) to identify ligand-induced conformational changes .
- Validate with molecular dynamics (MD) simulations to assess binding pose stability .
Advanced: How can substituent modifications (e.g., replacing bromine with methoxy groups) enhance target selectivity?
Answer:
- Bromine → Methoxy :
- Electronic effects : Methoxy’s electron-donating nature may reduce off-target binding to electrophile-sensitive enzymes (e.g., glutathione transferases) .
- Steric effects : Smaller methoxy group could improve fit into constrained active sites (e.g., serotonin receptors) .
- Methodology : Synthesize analogs via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and compare selectivity in radioligand displacement assays .
Advanced: What experimental approaches validate the hypothesized mechanism of action involving kinase inhibition?
Answer:
Biochemical assays : Measure ATPase activity in recombinant kinases (e.g., EGFR, BRAF) using malachite green phosphate detection .
Cellular phosphorylation profiling : Use phospho-specific antibodies in Western blot or Luminex multiplex assays .
Rescue experiments : Overexpress constitutively active kinase mutants to reverse compound-induced phenotypic effects .
Advanced: How can researchers address solubility limitations in in vivo studies of this compound?
Answer:
- Formulation strategies :
- Use co-solvents (e.g., Captisol® or PEG-400) to enhance aqueous solubility .
- Prepare nanocrystalline suspensions via wet milling for improved bioavailability .
- Structural modifications : Introduce polar groups (e.g., -OH or -SO₃H) on the phenyl ring of the pyridazinone moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
